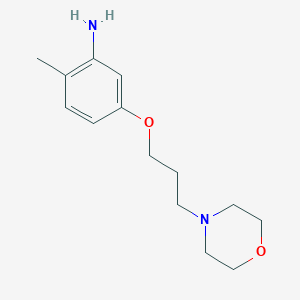
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is a chemical compound that features a phenylamine core substituted with a morpholine ring via a propoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to form 2-methyl-5-nitrophenol.
Reduction: The nitro group is then reduced to an amine group, yielding 2-methyl-5-aminophenol.
Alkylation: The amine is then alkylated with 3-chloropropylmorpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of morpholine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(3-morpholin-4-yl-propoxy)-quinazoline: Another morpholine derivative with similar applications in medicinal chemistry.
2-Methyl-5-(3-morpholin-4-yl-propoxy)-benzimidazole: Used in the synthesis of pharmaceutical compounds.
Uniqueness
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is unique due to its specific substitution pattern, which can confer distinct biological activities and synthetic utility compared to other morpholine derivatives.
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-12-3-4-13(11-14(12)15)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10,15H2,1H3 |
InChI-Schlüssel |
YELLOPUPFKYPAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCCCN2CCOCC2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














